丙氨酸-天冬氨酸

描述

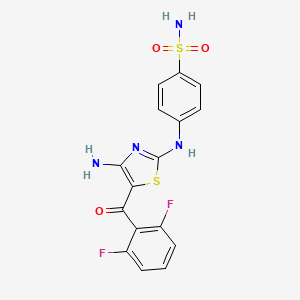

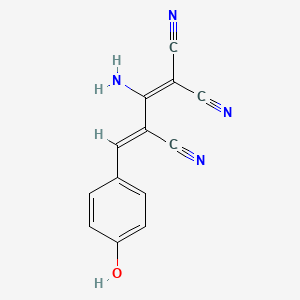

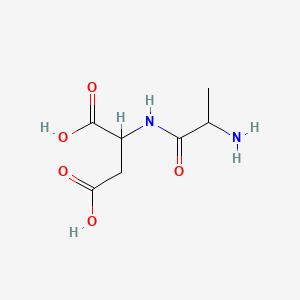

Ala-asp, also known as alanine-aspartic acid, is a dipeptide composed of the amino acids alanine and aspartic acid. Dipeptides are molecules consisting of two amino acids linked by a single peptide bond. Ala-asp is a naturally occurring compound found in various biological systems and has significant roles in biochemical processes.

科学研究应用

Ala-asp has diverse applications in scientific research, including:

Chemistry: Used as a model compound in peptide synthesis studies and as a building block for more complex peptides.

Biology: Studied for its role in protein structure and function, as well as its involvement in metabolic pathways.

Medicine: Investigated for its potential therapeutic effects, such as its role in wound healing and tissue regeneration.

Industry: Utilized in the cosmetic industry for its potential skin health benefits and as an ingredient in peptide-based formulations.

作用机制

Target of Action

Ala-Asp, also known as H-Ala-Asp-OH, is a dipeptide composed of the amino acids alanine (Ala) and aspartic acid (Asp). It is involved in various biological processes and interacts with several targets. For instance, it has been found to interact with proteins such as caspase-1 , a key player in inflammatory responses, and DEAD-box RNA helicases , which are involved in various aspects of RNA metabolism.

Mode of Action

The interaction of Ala-Asp with its targets can lead to significant changes in cellular processes. For example, it acts as a competitive and irreversible inhibitor of caspase-1 , thereby potentially affecting the inflammatory response. In the context of DEAD-box RNA helicases, Ala-Asp may influence the helicase’s function, although the exact mechanism remains to be elucidated .

Biochemical Pathways

Ala-Asp is involved in several biochemical pathways. For instance, it plays a role in the biosynthesis of 5-aminolevulinic acid (ALA), a precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme . The regulation of these pathways by Ala-Asp can have downstream effects on various cellular processes, including photosynthesis in plants and heme synthesis in animals .

Pharmacokinetics

Peptides generally have poor absorption, distribution, metabolism, and excretion properties, with rapid clearance, short half-life, low permeability, and sometimes low solubility . The peptide’s half-life can be influenced by the N-termini residue, with Ala being associated with longer half-lives .

Result of Action

The molecular and cellular effects of Ala-Asp’s action are diverse and depend on the specific target and context. For instance, its inhibition of caspase-1 could potentially modulate inflammatory responses . Its interaction with DEAD-box RNA helicases could influence various aspects of RNA metabolism, potentially affecting gene expression and cellular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ala-Asp. For example, in the context of plants, exogenous Ala-Asp has been shown to enhance plant growth and yield, regulate photosynthetic and antioxidant machineries, and improve nutrient uptake . These effects can be influenced by various environmental factors, such as light conditions and stress factors .

生化分析

Biochemical Properties

“Ala-Asp” participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that Asp injection improves pathogen resistance

Cellular Effects

“Ala-Asp” influences various types of cells and cellular processes. For instance, it has been suggested that Ala can improve growth in aquatic animals

Dosage Effects in Animal Models

The effects of “Ala-Asp” can vary with different dosages in animal models. For instance, the maximum tolerated oral dose of a similar compound, alpha-lipoic acid (ALA), in dogs has been reported as 126 mg/kg body weight

Metabolic Pathways

“Ala-Asp” is involved in various metabolic pathways. For instance, Asp is part of the aspartate family of amino acids, which are precursors to several other amino acids and play key roles in the citric acid cycle

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ala-asp typically involves the formation of a peptide bond between the carboxyl group of alanine and the amino group of aspartic acid. This can be achieved through chemical synthesis methods such as:

Solid-phase peptide synthesis (SPPS): This method involves anchoring the C-terminal amino acid (aspartic acid) to a solid resin and sequentially adding the N-terminal amino acid (alanine) using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Solution-phase synthesis: This method involves the direct coupling of alanine and aspartic acid in a solution using coupling agents like carbodiimides or active esters.

Industrial Production Methods

Industrial production of ala-asp can be achieved through enzymatic methods, where specific enzymes catalyze the formation of the peptide bond between alanine and aspartic acid. Enzymatic synthesis offers advantages such as higher specificity and milder reaction conditions compared to chemical synthesis.

化学反应分析

Types of Reactions

Ala-asp can undergo various chemical reactions, including:

Hydrolysis: The peptide bond in ala-asp can be hydrolyzed by proteolytic enzymes or acidic/basic conditions, resulting in the release of alanine and aspartic acid.

Oxidation: The side chain of aspartic acid can undergo oxidation, leading to the formation of oxaloacetic acid.

Substitution: The amino group of alanine can participate in substitution reactions with electrophiles, forming derivatives with different functional groups.

Common Reagents and Conditions

Hydrolysis: Enzymes like pepsin or trypsin, or acidic conditions (e.g., hydrochloric acid).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Electrophiles such as acyl chlorides or alkyl halides.

Major Products Formed

Hydrolysis: Alanine and aspartic acid.

Oxidation: Oxaloacetic acid.

Substitution: Various alanine derivatives depending on the electrophile used.

相似化合物的比较

Ala-asp can be compared with other dipeptides such as:

Gly-asp (glycine-aspartic acid): Similar in structure but contains glycine instead of alanine. Gly-asp has different biochemical properties and applications.

Ala-glu (alanine-glutamic acid): Contains glutamic acid instead of aspartic acid. Ala-glu has distinct roles in metabolic pathways and protein interactions.

Ala-ala (alanine-alanine): A simpler dipeptide with two alanine residues. Ala-ala is often used in studies of peptide bond formation and stability.

Ala-asp is unique due to its specific combination of alanine and aspartic acid, which imparts distinct chemical and biological properties. Its applications in various fields highlight its versatility and importance in scientific research.

属性

IUPAC Name |

2-(2-aminopropanoylamino)butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5/c1-3(8)6(12)9-4(7(13)14)2-5(10)11/h3-4H,2,8H2,1H3,(H,9,12)(H,10,11)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEWTDMGFGHWFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)O)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942937 | |

| Record name | N-(2-Amino-1-hydroxypropylidene)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20727-65-5 | |

| Record name | L-Aspartic acid, N-L-alanyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxypropylidene)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: In the context of proximal tubule cells, Ala-Asp has been shown to stimulate transient secretory anion current and conductance increases in intact cell monolayers. [] This effect is thought to be due to Ala-Asp's interaction with an H+-peptide cotransporter, which leads to intracellular acidification and subsequent activation of Cl- channels. []

ANone: While the provided research does not explicitly state the molecular formula or spectroscopic data for Ala-Asp, it can be deduced from its structure as a dipeptide composed of Alanine and Aspartic Acid.

ANone: The provided research focuses on Ala-Asp's biological activity and does not provide information on its material compatibility, stability, or applications outside a biological context.

A: The research does not describe Ala-Asp as having catalytic properties. Its role appears primarily focused on its interaction with cellular transporters and subsequent physiological effects. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。